3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Catalog No.
S13809759
CAS No.
M.F
C11H12BrN3
M. Wt
266.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]anilin...

Product Name

3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

IUPAC Name

3-bromo-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

InChI

InChI=1S/C11H12BrN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15)

InChI Key

BKJRBHAAYBLWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC2=CC(=CC=C2)Br

3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound characterized by a bromine atom attached to a nitrogen-containing aromatic system. Its molecular formula is C11H12BrN3, and it has a molecular weight of approximately 266.14 g/mol . The compound features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, contributing to its unique chemical properties and potential biological activities.

The chemical reactivity of 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is influenced by the presence of the bromine atom, which can participate in various substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction: The bromo group can be reduced to form corresponding amine derivatives.
  • Oxidation: Potential formation of nitro or hydroxyl derivatives through oxidation reactions.

These reactions can lead to the synthesis of more complex compounds, enhancing its utility in organic synthesis and medicinal chemistry .

Research indicates that 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline exhibits significant biological activity, particularly in the context of medicinal chemistry. The compound may interact with various biological targets, including enzymes and receptors, potentially leading to:

  • Antimicrobial Activity: It may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: The compound could exhibit cytotoxic effects against cancer cell lines by modulating specific pathways involved in cell proliferation and apoptosis.

The presence of the pyrazole moiety is crucial for its biological interactions, as it may enhance binding affinity through hydrogen bonding and other non-covalent interactions .

The synthesis of 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate carbonyl compound under acidic conditions.
  • Bromination: The aniline derivative can be brominated using bromine or brominating agents to introduce the bromine atom at the desired position.
  • Methylation: The pyrazole derivative is then reacted with a suitable alkyl halide or aldehyde (e.g., formaldehyde) to introduce the methyl group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity.

Its unique structure allows for diverse applications across different scientific disciplines .

Studies on the interactions of 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline with biological targets have shown promising results. For instance:

  • Enzyme Inhibition Studies: It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
  • Receptor Binding Studies: Investigations into how this compound binds to various receptors can provide insights into its mechanism of action and potential side effects.

These studies are crucial for understanding the pharmacological profile of the compound and guiding future drug development efforts .

Several compounds share structural similarities with 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]anilineC12H15N3Contains a methyl group at position 4 on aniline
3-Methyl-N-(1H-pyrazol-4-yl)methyl anilineC11H13N3Lacks bromine; features different pyrazole substitution
N-(3-Methyl-1H-pyrazol-4-yl)anilineC10H12N2No bromo or methyl substitutions on aniline

Uniqueness

The uniqueness of 3-Bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline lies in its specific substitution pattern, particularly the bromine atom's presence, which enhances its reactivity and potential biological activity compared to its analogs. This structural feature may improve lipophilicity and metabolic stability, making it a valuable candidate in drug development and chemical synthesis .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

265.02146 g/mol

Monoisotopic Mass

265.02146 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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